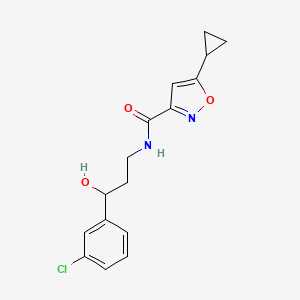
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The name suggests it has a 3-chlorophenyl group, a hydroxypropyl group, and a cyclopropyl group attached to the isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoxazole ring, being aromatic, would contribute to the stability of the molecule . The presence of the chlorophenyl, hydroxypropyl, and cyclopropyl groups would likely have significant effects on the molecule’s shape and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could potentially be deprotonated to form a nucleophile, which could then participate in substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the polar hydroxy group and the aromatic isoxazole and chlorophenyl groups could potentially affect the compound’s solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Mecanismo De Acción
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide acts as a selective agonist for the mGluR2/3, which are G protein-coupled receptors that modulate the release of glutamate in the brain. Activation of mGluR2/3 by this compound leads to a decrease in glutamate release, which in turn reduces the excitability of neurons in the brain. This mechanism is thought to underlie the anxiolytic and antipsychotic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to reduce anxiety-like behavior in animal models, as well as to improve cognitive function and reduce locomotor activity in models of schizophrenia. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. However, the exact biochemical and physiological effects of this compound in humans are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3, its ability to penetrate the blood-brain barrier, and its relatively long half-life. However, its potency and efficacy can vary depending on the experimental conditions, and its effects can be influenced by other neurotransmitter systems. Additionally, the use of this compound in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide, including its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy. Finally, the development of more selective and potent agonists for the mGluR2/3 could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide can be synthesized through a multistep process that involves the coupling of 3-(3-chlorophenyl)-3-hydroxypropylamine with 5-cyclopropylisoxazole-3-carboxylic acid, followed by the protection of the hydroxyl group and the deprotection of the amine group. The final product is obtained through purification and crystallization.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)14(20)6-7-18-16(21)13-9-15(22-19-13)10-4-5-10/h1-3,8-10,14,20H,4-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRTTWXRAPERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2620293.png)

![2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2620295.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)
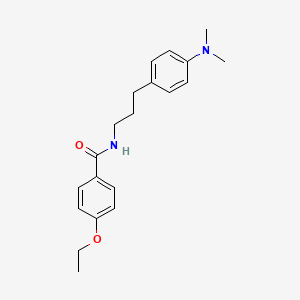
![2,4-difluoro-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline](/img/structure/B2620305.png)
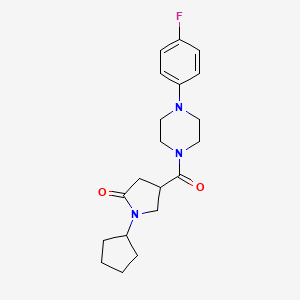
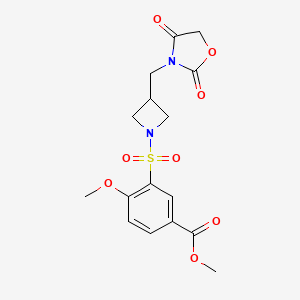
![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)
![N-(2,4-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620313.png)
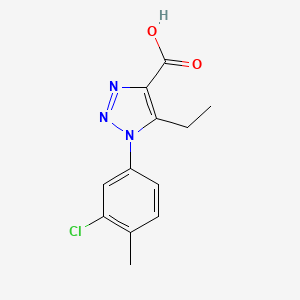
![6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2620315.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)